2-[[2-(3,3,3-Trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[[2-(3,3,3-Trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound is characterized by the presence of a trifluoropropyl group attached to an aniline moiety, which is further connected to a pyrido[1,2-a]pyrimidin-4-one core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,3,3-Trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as a trifluoropropyl-substituted aniline, under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(3,3,3-Trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
2-[[2-(3,3,3-Trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-(3,3,3-Trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: A structurally related compound with similar biological activities.
2-Anilino-3-(((3-chlorophenyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with potential therapeutic applications.
Uniqueness
The presence of the trifluoropropyl group in 2-[[2-(3,3,3-Trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one imparts unique properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[[2-(3,3,3-trifluoropropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)9-8-13-5-1-2-6-15(13)22-12-14-11-17(25)24-10-4-3-7-16(24)23-14/h1-7,10-11,22H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSMHAOOQLGTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)NCC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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